Cas no 590371-38-3 (3-(Trifluoromethyl)pyridine-4-carboxylic acid)

3-(Trifluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Trifluoromethyl)pyridine-4-carboxylic acid
- 3-(TRIFLUOROMETHYL)ISONICOTINIC ACID
- 4-Pyridinecarboxylic acid, 3-(trifluoromethyl)-
- 3-Trifluoromethyl-isonicotinic acid
- 3-(trifluoromethyl)-4-pyridinecarboxylic acid
- PubChem22216
- KSC268S9D
- 3-trifluoromethylisonicotinic acid
- FBOSFEOQEZQFOC-UHFFFAOYSA-N
- 3-(Trifluoromethyl)isonicotinicacid
- 3-trifluoromethyl isonicotinic acid
- BCP11636
- WT1948
- HT1056
- SBB06526
- Z1179327807
- EN300-75582
- SY019259
- AB43706
- BL003418
- A832120
- J-511034
- MFCD08234940
- AM20061357
- GE-0239
- FT-0654931
- 3-(trifluoromethyl)isonicotinic acid, AldrichCPR
- AC-25223
- DTXSID00649099
- 3-(trifluoromethyl)pyridine-4-carboxylicacid
- SCHEMBL115907
- 590371-38-3
- CS-W019443
- AKOS005063540
- DB-031396
-
- MDL: MFCD08234940
- インチ: 1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13)
- InChIKey: FBOSFEOQEZQFOC-UHFFFAOYSA-N
- SMILES: FC(C1C([H])=NC([H])=C([H])C=1C(=O)O[H])(F)F
計算された属性
- 精确分子量: 191.01900
- 同位素质量: 191.019
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2
- XLogP3: 1.3
じっけんとくせい
- Color/Form: No data available
- 密度みつど: 1.484
- ゆうかいてん: No data available
- Boiling Point: 352.3 °C at 760 mmHg
- フラッシュポイント: 352.3 °C at 760 mmHg
- Refractive Index: 1.475
- PSA: 50.19000
- LogP: 1.79860
3-(Trifluoromethyl)pyridine-4-carboxylic acid Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 危険カテゴリコード: 25
- セキュリティの説明: 45
-
危険物標識:
- 储存条件:Inert atmosphere,2-8°C
- HazardClass:IRRITANT
3-(Trifluoromethyl)pyridine-4-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関コード:
2933399090概要:
2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-(Trifluoromethyl)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB467409-250mg |
3-(Trifluoromethyl)pyridine-4-carboxylic acid, min. 95%; . |
590371-38-3 | 250mg |
€86.40 | 2025-02-27 | ||
Enamine | EN300-75582-0.05g |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
Enamine | EN300-75582-25.0g |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 95.0% | 25.0g |
$801.0 | 2025-02-20 | |
Chemenu | CM102694-10g |
3-(Trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 97% | 10g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | D378571-25g |
3-(TRIFLUOROMETHYL)ISONICOTINIC ACID |
590371-38-3 | 97% | 25g |
$920 | 2024-05-24 | |
Key Organics Ltd | GE-0239-25G |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | >95% | 25g |
£348.00 | 2025-02-08 | |
Key Organics Ltd | GE-0239-1G |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | >95% | 1g |
£50.00 | 2023-09-08 | |
Key Organics Ltd | GE-0239-10G |
3-(trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | >95% | 10g |
£162.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T48190-1g |
3-(Trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 97% | 1g |
¥153.0 | 2023-09-06 | |
Frontier Specialty Chemicals | T12458-5 g |
3-(Trifluoromethyl)pyridine-4-carboxylic acid |
590371-38-3 | 5g |
$ 105.00 | 2022-11-04 |
3-(Trifluoromethyl)pyridine-4-carboxylic acid 関連文献
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1. Book reviews
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
3-(Trifluoromethyl)pyridine-4-carboxylic acidに関する追加情報
Introduction to 3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 590371-38-3)
3-(Trifluoromethyl)pyridine-4-carboxylic acid, with the chemical formula C₇H₅F₃NO₂ and CAS number 590371-38-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic molecules characterized by the presence of a nitrogen atom within the six-membered aromatic ring, which imparts unique electronic and steric properties. The introduction of a trifluoromethyl group at the 3-position and a carboxylic acid moiety at the 4-position further enhances its utility as a versatile building block in synthetic chemistry.
The trifluoromethyl group, known for its electron-withdrawing inductive effect and strong resonance stabilization, plays a pivotal role in modulating the bioactivity of 3-(Trifluoromethyl)pyridine-4-carboxylic acid. This functional group is widely recognized for its ability to improve metabolic stability, lipophilicity, and binding affinity in drug candidates. Consequently, compounds incorporating this moiety have been extensively explored in the development of novel therapeutics targeting various diseases, including cancer, inflammation, and infectious disorders.
In recent years, 3-(Trifluoromethyl)pyridine-4-carboxylic acid has emerged as a valuable intermediate in the synthesis of biologically active molecules. Its structural framework provides a rigid scaffold that can be readily modified through various chemical transformations, such as esterification, amidation, or alkylation, to generate libraries of derivatives with tailored pharmacological properties. The carboxylic acid functionality at the 4-position serves as a reactive handle for further functionalization, enabling the construction of complex molecular architectures.
One of the most compelling aspects of 3-(Trifluoromethyl)pyridine-4-carboxylic acid is its application in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors of enzymes involved in critical biological pathways. For instance, studies have demonstrated its utility in generating potent inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and leukemias. The trifluoromethyl group enhances the binding affinity of these inhibitors to their target proteins by stabilizing key interactions through favorable hydrophobic interactions and electronic effects.
Furthermore, 3-(Trifluoromethyl)pyridine-4-carboxylic acid has been utilized in the synthesis of agrochemicals, where its structural features contribute to enhanced pest resistance and crop protection. The fluorinated pyridine core is particularly effective in disrupting metabolic pathways in pests while maintaining low toxicity to non-target organisms. This makes it an attractive scaffold for developing next-generation pesticides with improved environmental profiles.
The pharmaceutical industry has also harnessed the potential of 3-(Trifluoromethyl)pyridine-4-carboxylic acid in the development of central nervous system (CNS) drugs. Pyridine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders. By incorporating fluorinated substituents, such as the trifluoromethyl group, researchers can fine-tune the pharmacokinetic properties of these compounds to achieve optimal therapeutic efficacy.
Recent advances in computational chemistry have further highlighted the importance of 3-(Trifluoromethyl)pyridine-4-carboxylic acid as a key intermediate. High-throughput virtual screening (HTVS) and molecular docking studies have identified numerous derivatives with promising biological activity against targets such as protein kinases and transcription factors. These computational approaches have accelerated the discovery process by enabling rapid evaluation of large chemical libraries without the need for extensive experimental screening.
The synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid itself is an intriguing challenge that has been addressed through multiple synthetic routes. Traditional methods involve multi-step sequences involving halogenation, carboxylation, and functional group transformations. However, recent innovations have focused on more efficient and sustainable synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques. These advancements not only improve yield but also reduce waste generation, aligning with green chemistry principles.
In conclusion,3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 590371-38-3) represents a cornerstone compound in modern drug discovery and agrochemical research. Its unique structural features and versatile reactivity make it an indispensable tool for chemists and biologists alike. As our understanding of biological systems continues to evolve,trifluoromethyl-containing pyridines are poised to play an even greater role in addressing some of humanity's most pressing health challenges.
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